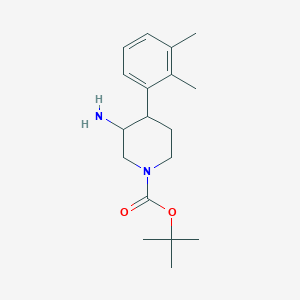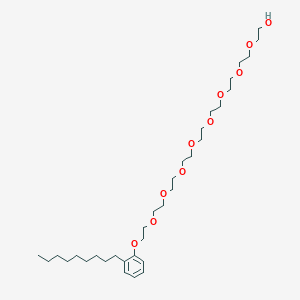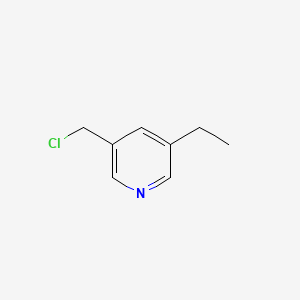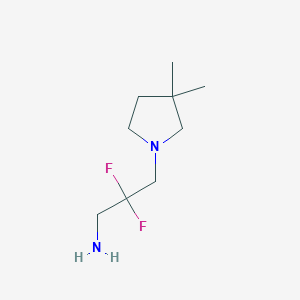
1-Chloro-2-methyl-4-propoxybutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-methyl-4-propoxybutane is an organic compound with the molecular formula C8H17ClO. It is a chlorinated alkane with a propoxy group attached to the butane chain. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-2-methyl-4-propoxybutane can be synthesized through the reaction of 1-chloro-2-methyl-4-hydroxybutane with propyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound involves the chlorination of 2-methyl-4-propoxybutane using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-methyl-4-propoxybutane undergoes several types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: It can be reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.
Major Products Formed
Substitution: Formation of 1-methoxy-2-methyl-4-propoxybutane.
Oxidation: Formation of 1-chloro-2-methyl-4-propoxybutanol or 1-chloro-2-methyl-4-propoxybutanone.
Reduction: Formation of 2-methyl-4-propoxybutane.
Scientific Research Applications
1-Chloro-2-methyl-4-propoxybutane is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: The compound is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is employed in the production of specialty chemicals and as a solvent in chemical processes.
Mechanism of Action
The mechanism of action of 1-Chloro-2-methyl-4-propoxybutane involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atom, being a good leaving group, facilitates these reactions. The compound can also undergo oxidation and reduction reactions, altering its chemical structure and properties .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-methyl-4-hydroxybutane
- 2-Chloro-2-methylbutane
- 1-Bromo-2-methyl-4-propoxybutane
Uniqueness
1-Chloro-2-methyl-4-propoxybutane is unique due to its specific combination of a chlorinated butane backbone with a propoxy group. This structure imparts distinct chemical reactivity and physical properties, making it valuable in various applications compared to its analogs .
Properties
Molecular Formula |
C8H17ClO |
|---|---|
Molecular Weight |
164.67 g/mol |
IUPAC Name |
1-chloro-2-methyl-4-propoxybutane |
InChI |
InChI=1S/C8H17ClO/c1-3-5-10-6-4-8(2)7-9/h8H,3-7H2,1-2H3 |
InChI Key |
HXFLHOSIGLIQCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCC(C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1S)-1-[4-(3-methylbutoxy)phenyl]ethanol](/img/structure/B13156713.png)
![2-[[(2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]amino]propanoic acid](/img/structure/B13156716.png)


![5-Amino-3-[(2-methylbutoxy)methyl]pentanoic acid](/img/structure/B13156733.png)





